ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and are used in various medicinal applications. This compound is characterized by its unique structure, which includes a phenothiazine moiety linked to a piperidine ring through a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE typically involves the reaction of phenothiazine derivatives with piperidine carboxylates. One common method includes the acylation of phenothiazine with ethyl piperidine-4-carboxylate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with various molecular targets. The phenothiazine moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, it can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
10-ETHYL-10H-PHENOTHIAZINE: Shares the phenothiazine core but lacks the piperidine carboxylate moiety.
N-(2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL)PIPERIDINE-1-CARBOXAMIDE: Similar structure but with a different functional group at the piperidine ring.
Uniqueness
ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of the phenothiazine and piperidine moieties, which confer distinct biological activities and chemical reactivity .
Biological Activity
Ethyl 1-(10H-phenothiazine-10-carbonyl)piperidine-4-carboxylate is a compound derived from phenothiazine, a class of drugs known for their diverse biological activities, particularly in the treatment of neurodegenerative diseases and as antimicrobial agents. This article explores the biological activity of this compound, focusing on its antioxidant properties, cholinesterase inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a phenothiazine moiety linked to a piperidine ring through a carbonyl group. The synthesis typically involves reactions that yield high purity and yield rates. For instance, one method involves the reaction of phenothiazine derivatives with various reagents to form the desired hybrid compounds, which are then characterized using techniques like NMR and mass spectrometry .
1. Antioxidant Properties
Phenothiazine derivatives are recognized for their antioxidant activity. This compound has been shown to exhibit significant free radical scavenging abilities. In vitro studies indicate that this compound effectively reduces oxidative stress in cell lines such as HepG2 and SHSY-5Y, making it a candidate for further investigation in oxidative stress-related conditions .
2. Cholinesterase Inhibition
One of the critical therapeutic targets for Alzheimer's disease (AD) is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have demonstrated that this compound exhibits potent inhibitory effects on both AChE and BChE, with IC50 values in the low micromolar range . This dual inhibition can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with AD.
3. Anti-inflammatory Activity
Emerging evidence suggests that phenothiazine derivatives may modulate inflammatory pathways. This compound has been implicated in reducing neuroinflammation by inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may provide neuroprotective effects in models of neurodegeneration .
Case Studies and Research Findings
Several studies have investigated the biological activities of phenothiazine derivatives, including this compound:
These findings underscore the potential of this compound as a multi-target therapeutic agent.
Properties
IUPAC Name |
ethyl 1-(phenothiazine-10-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-20(24)15-11-13-22(14-12-15)21(25)23-16-7-3-5-9-18(16)27-19-10-6-4-8-17(19)23/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAMSIHLYSBNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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